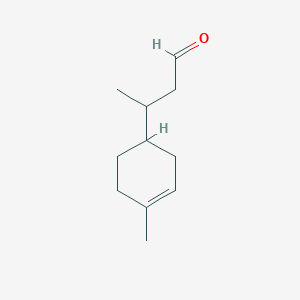

3-(4-Methylcyclohex-3-en-1-yl)butanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Limonene aldehyde belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Limonene aldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, limonene aldehyde is primarily located in the membrane (predicted from logP) and cytoplasm. Limonene aldehyde has a sweet and sandalwood taste.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(4-Methylcyclohex-3-en-1-yl)butanal serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: Can be oxidized to form ketones or carboxylic acids.

- Substitution Reactions: The aldehyde group can be substituted with other functional groups under specific conditions.

Biology

Research has indicated potential biological activities associated with this compound:

- Pheromone Research: Studies suggest its application as a pheromone in pest control, leveraging its olfactory properties to influence insect behavior.

- Neuroscience Applications: Preliminary research indicates that it may modulate neurotransmitter activity, particularly influencing GABA-A receptor activity, which could have implications for anxiety and sedative effects.

Medicine

The compound has been explored for medicinal applications:

- Drug Delivery Systems: Due to its ability to cross biological membranes, it is being investigated for use in drug delivery systems targeting the central nervous system.

- Anti-inflammatory Properties: Some studies suggest potential anti-inflammatory effects, which could lead to therapeutic applications in treating inflammatory diseases.

Industry

In industrial contexts, this compound is being evaluated for:

- Flavoring and Fragrance: Its pleasant aroma makes it suitable for use in the flavor and fragrance industry.

- Analytical Chemistry: Employed in high-performance liquid chromatography (HPLC) for separation and analysis of complex mixtures.

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Participates in oxidation and substitution reactions |

| Biology | Pheromone for pest control | Modulates neurotransmitter activity |

| Medicine | Drug delivery systems | Potential anti-inflammatory effects |

| Industry | Flavoring/fragrance | Used in HPLC for analytical purposes |

Case Studies

-

Pheromone Efficacy Study:

A study published in a peer-reviewed journal demonstrated that this compound effectively attracted specific pest species when used in traps, suggesting its viability as a natural pest control agent. -

Neuropharmacological Research:

In a controlled laboratory setting, researchers investigated the compound's effect on GABA-A receptors. The results indicated that it enhances receptor activity similarly to known anxiolytics, paving the way for further pharmacological studies.

Eigenschaften

CAS-Nummer |

6784-13-0 |

|---|---|

Molekularformel |

C11H18O |

Molekulargewicht |

166.26 g/mol |

IUPAC-Name |

3-(4-methylcyclohex-3-en-1-yl)butanal |

InChI |

InChI=1S/C11H18O/c1-9-3-5-11(6-4-9)10(2)7-8-12/h3,8,10-11H,4-7H2,1-2H3 |

InChI-Schlüssel |

VJYFMQREUJXCQV-UHFFFAOYSA-N |

SMILES |

CC1=CCC(CC1)C(C)CC=O |

Kanonische SMILES |

CC1=CCC(CC1)C(C)CC=O |

Key on ui other cas no. |

6784-13-0 199445-85-7 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.